molecular formula C15H19F3N2O2 B13946969 Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate

Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B13946969
M. Wt: 316.32 g/mol
InChI Key: DCOGWIZRTXQJLY-UHFFFAOYSA-N
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Description

Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate is a compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a benzyl carbamate precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with various substituents, such as:

Uniqueness

The uniqueness of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)20-8-4-7-13(10-20)9-19-14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,21)

InChI Key

DCOGWIZRTXQJLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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